molecular formula C27H16Cl2FNO2 B11687298 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687298
M. Wt: 476.3 g/mol
InChI Key: XUXGSHUUXGPAOF-NBVRZTHBSA-N
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Description

The compound (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a combination of furan, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: stands out due to its unique combination of furan, pyrrole, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H16Cl2FNO2

Molecular Weight

476.3 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16Cl2FNO2/c28-19-6-12-24(29)23(16-19)26-13-11-22(33-26)14-18-15-25(17-4-2-1-3-5-17)31(27(18)32)21-9-7-20(30)8-10-21/h1-16H/b18-14+

InChI Key

XUXGSHUUXGPAOF-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)F

Origin of Product

United States

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